REACTION_CXSMILES
|
Br[C:2]1[C:3]([CH3:11])=[C:4]2[C:8](=[N:9][CH:10]=1)[NH:7][CH2:6][CH2:5]2.[Cu][C:13]#[N:14]>CN(C=O)C>[C:13]([C:2]1[C:3]([CH3:11])=[C:4]2[C:8](=[N:9][CH:10]=1)[NH:7][CH2:6][CH2:5]2)#[N:14]
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Name
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|
Quantity
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270 mg
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Type
|
reactant
|
Smiles
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BrC=1C(=C2CCNC2=NC1)C
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Name
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copper (I) cyanide
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Quantity
|
135 mg
|
Type
|
reactant
|
Smiles
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[Cu]C#N
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
|
Type
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CUSTOM
|
Details
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partitioned between 5% potassium cyanide solution and ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (50% ethyl acetate/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(=C2CCNC2=NC1)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |